5-bromo-2-chloro-N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]benzamide 5-bromo-2-chloro-N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0988901
InChI: InChI=1S/C16H13BrCl2N2O3S/c1-23-13-7-12(14(24-2)6-11(13)19)20-16(25)21-15(22)9-5-8(17)3-4-10(9)18/h3-7H,1-2H3,(H2,20,21,22,25)
SMILES: COC1=CC(=C(C=C1NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC)Cl
Molecular Formula: C16H13BrCl2N2O3S
Molecular Weight: 464.2 g/mol

5-bromo-2-chloro-N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]benzamide

CAS No.:

Cat. No.: VC0988901

Molecular Formula: C16H13BrCl2N2O3S

Molecular Weight: 464.2 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2-chloro-N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]benzamide -

Specification

Molecular Formula C16H13BrCl2N2O3S
Molecular Weight 464.2 g/mol
IUPAC Name 5-bromo-2-chloro-N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C16H13BrCl2N2O3S/c1-23-13-7-12(14(24-2)6-11(13)19)20-16(25)21-15(22)9-5-8(17)3-4-10(9)18/h3-7H,1-2H3,(H2,20,21,22,25)
Standard InChI Key YEQJLAACUOKNGJ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC)Cl
Canonical SMILES COC1=CC(=C(C=C1NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator